
4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of carbazole, a nitrogen-containing heterocycle, and is often used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of 9H-carbazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Styryl Group Introduction: The next step involves the introduction of styryl groups to the carbazole derivative. This is usually achieved through a Heck reaction, where the carbazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the styryl-carbazole derivative with 4,4’-dibromobiphenyl using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl primarily involves its photophysical properties. The compound exhibits strong fluorescence and high quantum yield, making it an excellent candidate for optoelectronic applications. It acts as a hole-transport material in OLEDs, facilitating the efficient transport of positive charges (holes) from the anode to the emitting layer, thereby enhancing device performance and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-Tris(carbazol-9-yl)triphenylamine (TCTA): Known for its use in OLEDs as a hole-transport material.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Used in organic photovoltaics and OLEDs
Uniqueness
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transport properties. These characteristics make it particularly suitable for high-performance optoelectronic devices .
Eigenschaften
CAS-Nummer |
850594-34-2 |
|---|---|
Molekularformel |
C52H36N2 |
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
9-[4-[(E)-2-[4-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H36N2/c1-5-13-49-45(9-1)46-10-2-6-14-50(46)53(49)43-33-25-39(26-34-43)19-17-37-21-29-41(30-22-37)42-31-23-38(24-32-42)18-20-40-27-35-44(36-28-40)54-51-15-7-3-11-47(51)48-12-4-8-16-52(48)54/h1-36H/b19-17+,20-18+ |
InChI-Schlüssel |
FNTXOILWZRIZJS-XPWSMXQVSA-N |
Isomerische SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)C6=CC=C(C=C6)/C=C/C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C81 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC=C(C=C6)C=CC7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



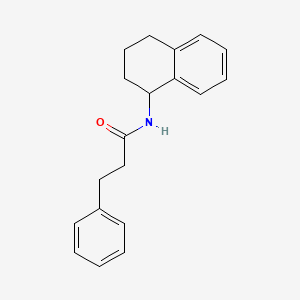
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
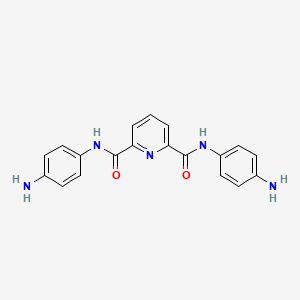
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

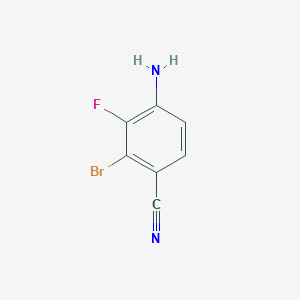
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
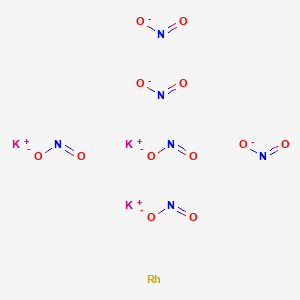
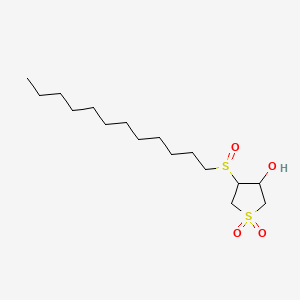
![1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one](/img/structure/B14126792.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)

